molecular formula C24H18F2N2O5S B2715661 N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 902278-21-1

N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2715661
CAS RN: 902278-21-1
M. Wt: 484.47
InChI Key: UFZIOEPYFRUVCM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18F2N2O5S and its molecular weight is 484.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound, with the chemical formula C₁₂H₈F₂O₂S, has a molar mass of 254.25 g/mol. It is also referred to as bis(4-fluorophenyl) sulfone and has the CAS number 383-29-9 . Its melting point lies between 98°C and 99°C . The compound’s structure consists of a quinoline ring system with sulfonyl and acetamide functional groups.

Solid-Phase Disulfide Ligation (SPDSL)

Researchers have utilized solid-supported 4-fluorophenyl 3-nitro-2-pyridinesulfenate (Npys-OPh) in constructing disulfide-linked hybrid molecules. This practical solid-phase disulfide ligation (SPDSL) system enhances efficiency and stability. Npys-OPh exhibits reactivity similar to Npys-Cl but with improved stability .

a. Anticancer Agents: The presence of the quinoline ring system and sulfonyl group may make this compound relevant for investigating anticancer properties. Researchers could explore its effects on cancer cell lines and evaluate its potential as an antiproliferative agent.

b. Anti-Inflammatory Properties: Sulfones have been investigated for their anti-inflammatory effects. Given the presence of the sulfone group in this compound, it could be explored as a candidate for modulating inflammatory pathways.

c. Targeting Enzymes: The acetamide moiety suggests possible interactions with enzymes. Researchers might investigate whether this compound inhibits specific enzymes involved in disease pathways.

Future Research Directions

Given the limited literature on this specific compound, further studies are needed to explore its biological activities, pharmacokinetics, and potential therapeutic applications. Researchers could investigate its interactions with specific protein targets, evaluate its toxicity profile, and optimize its chemical properties.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5S/c1-33-18-8-11-21-20(12-18)24(30)22(34(31,32)19-9-4-16(26)5-10-19)13-28(21)14-23(29)27-17-6-2-15(25)3-7-17/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZIOEPYFRUVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide

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